6-Chloro-2-hydroxyquinoline - 1810-67-9

6-Chloro-2-hydroxyquinoline

Catalog Number: EVT-303536
CAS Number: 1810-67-9
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-2-hydroxyquinoline is a compound related to the class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of biological activities. Quinoline derivatives like chloroquine and hydroxychloroquine have been extensively studied due to their antimalarial, antiviral, anti-inflammatory, and potential antitumor properties. These compounds have gained significant attention, especially in the context of their possible use in treating various diseases, including rheumatoid arthritis, systemic lupus erythematosus, and more recently, COVID-19 caused by SARS-CoV-21237.

Synthesis Analysis

A common synthetic strategy for 6-chloro-2-hydroxyquinoline starts with the readily available hypoxanthine. [] This method involves a regiospecific lithiation of 6-chloro-9-(tetrahydropyran-2-yl)purine using lithium diisopropylamide (LDA) followed by quenching with tributyltin chloride. Subsequent reactions lead to the formation of the desired 6-chloro-2-hydroxyquinoline.

Chemical Reactions Analysis

6-Chloro-2-hydroxyquinoline can undergo various chemical transformations due to the presence of the hydroxyl and chlorine substituents. It can participate in electrophilic aromatic substitution reactions at the electron-rich aromatic ring. Additionally, the hydroxyl group can be readily converted into esters, ethers, and other derivatives, further expanding the synthetic utility of this compound. One notable reaction involves its use in synthesizing platinum(II) and platinum(IV) complexes by acting as a ligand. []

Applications in Various Fields

Antiviral Activity

Hydroxychloroquine has been proposed as a treatment for SARS-CoV-2 infection due to its ability to inhibit viral replication in vitro. It is more potent than chloroquine in inhibiting the virus, and optimized dosing regimens have been suggested based on pharmacokinetic models1. Chloroquine also has direct antiviral effects against various viruses, including retroviruses and coronaviruses, and has been considered for use in diseases like HIV and SARS7.

Rheumatology

Both hydroxychloroquine and chloroquine are used in the treatment of rheumatic diseases such as rheumatoid arthritis and systemic lupus erythematosus. They have been shown to affect the production of proinflammatory cytokines like tumor necrosis factor-alpha, interleukin 6, and interferon-gamma, which contribute to the pathogenesis of these conditions24.

Oncology

Chloroquine and hydroxychloroquine have been investigated for their potential use in cancer therapy. They can sensitize cancer cells to chemotherapy and radiation by inhibiting autophagy, which is a mechanism that cancer cells can exploit for survival. However, their sensitizing effects can also occur independently of autophagy inhibition, which is an important consideration for ongoing clinical trials58.

Other Applications

While the provided data does not include specific case studies on 6-Chloro-2-hydroxyquinoline, the related compounds have been studied for their potential use in other fields. For example, chloroquine derivatives have been explored as chemosensors for metal ions like cadmium, which could have applications in environmental monitoring and food safety9. Additionally, tetrahydroisoquinolines, which share a structural similarity with quinolines, have been studied for their dopaminergic activity and potential antidepressant-like effects in mice10.

Mechanism of Action

Hydroxychloroquine and chloroquine are weak bases that accumulate in acidic compartments such as lysosomes and inflamed tissues. They interfere with lysosomal activity and autophagy, disrupt membrane stability, and alter signaling pathways and transcriptional activity. This results in the inhibition of cytokine production and modulation of co-stimulatory molecules, which can explain their immunomodulatory effects23. Specifically, they can inhibit antigen processing in macrophages and other antigen-presenting cells, leading to a down-regulation of the immune response against autoantigenic peptides3. Additionally, hydroxychloroquine has been shown to inhibit calcium signals in T cells, providing another mechanism for its immunosuppressive properties6.

Properties

CAS Number

1810-67-9

Product Name

6-Chloro-2-hydroxyquinoline

IUPAC Name

6-chloro-1H-quinolin-2-one

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)

InChI Key

OJEBWFGRUPIVSD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=O)N2)C=C1Cl

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.